molecular formula C21H26N2O2 B12347898 6',9-Dimethoxycinchonan

6',9-Dimethoxycinchonan

Cat. No.: B12347898
M. Wt: 338.4 g/mol
InChI Key: QSOFUNXFUMLXCR-UHFFFAOYSA-N
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Description

6’,9-Dimethoxycinchonan is a chemical compound known for its unique structure and properties It is a derivative of cinchonan, a naturally occurring alkaloid found in the bark of cinchona trees

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’,9-Dimethoxycinchonan typically involves multiple steps, starting from readily available precursors. One common method involves the methylation of cinchonan derivatives. The reaction conditions often include the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures.

Industrial Production Methods

Industrial production of 6’,9-Dimethoxycinchonan follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques like column chromatography are employed to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

6’,9-Dimethoxycinchonan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium hydride and alkyl halides are used to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride and alkyl halides in anhydrous conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced cinchonan derivatives.

    Substitution: Various substituted cinchonan derivatives depending on the reagents used.

Scientific Research Applications

6’,9-Dimethoxycinchonan has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and neurological disorders.

    Industry: It is used in the synthesis of other complex organic molecules and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6’,9-Dimethoxycinchonan involves its interaction with specific molecular targets. It is known to bind to enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, leading to antimicrobial effects. The compound also interacts with neurotransmitter receptors, which may explain its potential neurological effects.

Comparison with Similar Compounds

6’,9-Dimethoxycinchonan can be compared with other similar compounds, such as:

    Quinine: Another cinchona alkaloid with antimalarial properties.

    Cinchonine: A related compound with similar chemical structure but different biological activities.

    6’-Methoxycinchonan-3,9-diol: A derivative with additional hydroxyl groups, leading to different chemical and biological properties.

The uniqueness of 6’,9-Dimethoxycinchonan lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

4-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-methoxymethyl]-6-methoxyquinoline

InChI

InChI=1S/C21H26N2O2/c1-4-14-13-23-10-8-15(14)11-20(23)21(25-3)17-7-9-22-19-6-5-16(24-2)12-18(17)19/h4-7,9,12,14-15,20-21H,1,8,10-11,13H2,2-3H3

InChI Key

QSOFUNXFUMLXCR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC

Origin of Product

United States

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